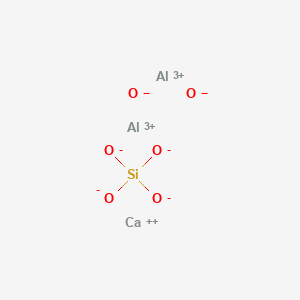

Aluminum calcium oxide silicate (Al2CaO2(SiO4))

Beschreibung

Aluminum calcium oxide silicate (Al₂CaO₂(SiO₄)) is a ternary oxide compound composed of aluminum (Al), calcium (Ca), silicon (Si), and oxygen (O). It is structurally characterized by a framework of silicon-oxygen tetrahedra (SiO₄) interconnected with aluminum and calcium ions. This compound is commonly encountered in metallurgical slags, ceramic materials, and cementitious systems due to its thermal stability and reactivity .

In metallurgical processes, Al₂CaO₂(SiO₄) forms during the reduction of CaO-SiO₂ slags with aluminum, yielding slags containing 48–52% Al₂O₃, 40–45% CaO, and 3–13% SiO₂ under stoichiometric conditions . Its presence in slag systems facilitates the production of silicon alloys and high-purity alumina through hydrometallurgical treatments .

Eigenschaften

CAS-Nummer |

12252-33-4 |

|---|---|

Molekularformel |

Al2CaO6Si |

Molekulargewicht |

218.12 g/mol |

IUPAC-Name |

dialuminum;calcium;oxygen(2-);silicate |

InChI |

InChI=1S/2Al.Ca.O4Si.2O/c;;;1-5(2,3)4;;/q2*+3;+2;-4;2*-2 |

InChI-Schlüssel |

CCVRIJFWIPATSB-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aluminum calcium oxide silicate typically involves the reaction of aluminum oxide (Al2O3), calcium oxide (CaO), and silicon dioxide (SiO2) under controlled conditions. One common method is the hydrothermal synthesis, where these precursors are mixed in specific ratios and subjected to high temperatures and pressures in an autoclave . The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the phase and purity of the final product.

Industrial Production Methods: In industrial settings, aluminum calcium oxide silicate can be produced through the aluminothermic reduction process. This involves the reduction of calcium silicate slag using aluminum as a reductant at high temperatures. The process is optimized to enhance the yield and purity of the product, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Acid-Base Behavior and Reactivity

The compound’s reactivity stems from its acidic (SiO₂) and basic (CaO) components, modulated by the amphoteric Al₂O₃ :

-

Acidic reactions : SiO₂ in the structure reacts with strong bases (e.g., NaOH):

This mirrors the behavior of pure SiO₂, which forms silicate ions in basic environments . -

Basic reactions : CaO acts as a strong base, reacting with acids:

Similarly, Al₂O₃ exhibits amphoteric behavior, reacting with both acids and bases :-

With acids:

-

With bases:

-

-

Structural stability : The compound’s silicate framework (SiO₄ tetrahedra linked by Ca²⁺ and Al³⁺ ions) resists hydrolysis under moderate conditions but may degrade in extreme acidic or basic environments .

4.2. Biocompatible Interactions

Research highlights its potential in drug delivery and bone regeneration :

-

The compound’s porous structure allows encapsulation of therapeutic agents (e.g., antibiotics, growth factors), enabling controlled release.

-

Compatibility with biological tissues is attributed to its resemblance to natural silicate minerals in bone structures.

Reaction Mechanisms and Thermodynamics

The compound’s reactivity is governed by the Lux-Flood acid-base concept , where SiO₂ acts as an acid (O²⁻ acceptor) and CaO as a base (O²⁻ donor) :

Al₂O₃, being amphoteric, may participate in both acid and base reactions, depending on the environment. For example, in acidic conditions, Al³⁺ ions could leach, altering the compound’s stability .

Environmental and Industrial Relevance

In slag systems (e.g., metallurgy), Al₂CaO₂(SiO₄) may form during interactions between Al, CaO, and SiO₂. Such reactions are critical in processes like silicon metal production, where aluminum reduces CaO-SiO₂ slag to form silicon alloy and alumina .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Construction Industry

- Cement Production : This compound is integral to cement formulations, enhancing mechanical properties and durability. It improves hydration kinetics and strength development through its incorporation into calcium silicate hydrate (C-S-H) phases .

- Refractory Materials : Due to its high melting point, it is used in refractory applications, providing thermal stability in high-temperature environments .

-

Food Industry

- Anti-Caking Agent : Aluminum calcium oxide silicate is employed as an anti-caking agent in powdered food products like salt and vanilla powder, preventing clumping and ensuring flowability .

- Food Additive : Its safety profile allows usage in food products without adverse health effects, contributing to texture and stability .

-

Pharmaceuticals

- Tablet Binder : It serves as a binder and filler in tablet formulations, enhancing mechanical strength and quality.

- Drug Delivery Systems : Research indicates its potential for drug delivery due to its porous structure, which facilitates controlled release of therapeutic agents.

-

Environmental Applications

- Adsorbent and Ion Exchanger : The compound's structure allows it to function effectively as an adsorbent and ion exchanger, making it valuable in catalysis and waste management processes.

Case Study 1: Cement Hydration

A study highlighted the role of aluminum in calcium silicate hydrate during cement hydration. The findings indicated that incorporating aluminum enhances the formation of C-S-H gels crucial for strength development in cement-based materials. This research underscores the compound's importance in optimizing cement properties for construction applications.

Case Study 2: Food Industry Application

In a practical application within the food industry, aluminum calcium oxide silicate was utilized as an anti-caking agent in powdered sugar production. The implementation led to significant improvements in product flowability and shelf-life, demonstrating its effectiveness in maintaining product quality over time.

Case Study 3: Drug Delivery Research

Research focusing on drug delivery systems explored this compound's potential as a carrier for pharmaceutical compounds. The study revealed that its porous nature allows for enhanced loading capacity and controlled release profiles, making it a promising candidate for future drug delivery applications.

Wirkmechanismus

The mechanism of action of aluminum calcium oxide silicate involves its interaction with various molecular targets and pathways. In catalysis, the compound acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products . In biological applications, its mechanism involves the controlled release of active agents and interaction with biological tissues .

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Comparison

The table below compares Al₂CaO₂(SiO₄) with structurally or functionally related compounds:

Key Differences

- Thermal Stability : Al₂CaO₂(SiO₄) exhibits superior thermal stability (up to 1300°C) compared to calcium silicate hydrates (C-S-H), which decompose above 350°C . Zirconium calcium silicate (Ca₂ZrSi₄O₁₂) shows even higher refractoriness due to zirconium’s refractory nature .

- Reactivity : Al₂CaO₂(SiO₄) participates in redox reactions in metallurgical slags, reducing SiO₂ and CaO to produce silicon alloys . In contrast, C-S-H gels are pivotal in cement hydration, forming strength-enhancing gels .

- Structural Complexity : Calcium magnesium aluminum silicate (Ca₅₄MgAl₂Si₁₆O₉₀) has a highly complex structure with multiple cations, enhancing mechanical properties in concrete , whereas Al₂CaO₂(SiO₄) has a simpler tetrahedral framework.

Ceramics and Construction Materials

- In ceramic glazes, Al₂CaO₂(SiO₄) contributes to durability, while zirconium calcium silicate (Ca₂ZrSi₄O₁₂) enables iridescent effects via ZrO₂ dispersion .

- Gehlenite (Ca₂Al₂SiO₇) and calcium magnesium aluminum silicate (Ca₅₄MgAl₂Si₁₆O₉₀) enhance bending performance in concrete beams and fiber-reinforced composites .

Catalysis and Cement Chemistry

Calcium silicate hydrates (C-S-H) and Al-modified variants exhibit catalytic activity in ethanol conversion and ketone oxidation. Aluminum ions in C-S-H alter crystal morphology from plate-like to needle-like structures, impacting catalytic efficiency .

Biologische Aktivität

Aluminum calcium oxide silicate (Al₂CaO₂(SiO₄)), a compound consisting of aluminum, calcium, silicon, and oxygen, has garnered attention for its diverse biological activities. This article explores its biocompatibility, potential applications in drug delivery, and other significant biological interactions based on recent research findings.

Chemical Structure and Properties

Aluminum calcium oxide silicate features a unique crystalline structure that allows it to function effectively as an adsorbent and ion exchanger. Its composition contributes to various industrial applications, particularly in construction materials and environmental processes. The compound's structural integrity is essential for its biological functions, including its role in catalysis and waste management.

Biocompatibility and Drug Delivery

Research has indicated that aluminum calcium oxide silicate exhibits biocompatibility , making it a promising candidate for applications in drug delivery systems . Its porous structure enhances the encapsulation of therapeutic agents, potentially improving their delivery efficiency. The ability to interact favorably with biological tissues positions this compound as a viable option for use in medical applications such as bone regeneration and dental materials .

Case Studies on Biocompatibility

- Cell Viability Studies : Investigations using various cell lines demonstrated that aluminum calcium oxide silicate does not adversely affect cell viability. For instance, a study employing the CCK-8 assay indicated high levels of cell viability when cells were exposed to low concentrations of the compound .

- Odontoblastic Differentiation : Research has shown that this compound can promote odontoblastic differentiation, which is crucial for dental tissue engineering. The presence of aluminum calcium oxide silicate facilitated the expression of key markers associated with odontogenesis, such as alkaline phosphatase (ALP) and collagen type I (COL1) .

The biological activity of aluminum calcium oxide silicate can be attributed to several mechanisms:

- Ion Exchange Capacity : The compound's ability to exchange ions enhances its interaction with biological systems, facilitating nutrient exchange and cellular signaling.

- Release of Bioactive Ions : Upon dissolution in physiological environments, aluminum calcium oxide silicate releases bioactive ions that can stimulate cellular responses, promoting healing and regeneration processes .

- Hydroxyl Ion Release : In an aqueous environment, the release of hydroxyl ions can create a favorable pH environment conducive to cellular activities, further enhancing its biocompatibility .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and properties of aluminum calcium oxide silicate compared to related compounds:

| Property/Activity | Aluminum Calcium Oxide Silicate | Calcium Silicate | Other Aluminosilicates |

|---|---|---|---|

| Biocompatibility | High | Moderate | Variable |

| Cell Viability | >90% at low concentrations | 80-90% | 70-85% |

| Odontoblastic Differentiation | Promotes significantly | Moderate | Limited |

| Ion Exchange Capacity | High | Moderate | Low |

| Antibacterial Activity | Moderate | High | Variable |

Safety Evaluation

The safety profile of aluminum calcium oxide silicate has been evaluated in multiple studies. An acceptable daily intake (ADI) has been established for related compounds, indicating a low risk when used appropriately in food additives and other applications . However, caution is advised regarding potential aluminum accumulation in biological tissues, particularly under certain conditions.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity Al₂CaO₂(SiO₄) in laboratory settings?

- Methodology : Solid-state synthesis is commonly employed. Mix stoichiometric amounts of Al₂O₃, CaCO₃, and SiO₂ precursors, followed by calcination at 1,200–1,400°C under controlled atmospheres. Phase purity can be verified via X-ray diffraction (XRD) .

- Key Considerations : Monitor oxygen fugacity to avoid unintended phase transitions (e.g., CaAl₂Si₂O₈ vs. Ca₃Al₂(SiO₄)₃) and use inert atmospheres for stability .

Q. How is the crystal structure of Al₂CaO₂(SiO₄) determined experimentally?

- Methodology : Use single-crystal or powder XRD with Rietveld refinement. The trigonal P-3c1 space group is confirmed by analyzing peak splitting and systematic absences. Bond lengths (e.g., Al–O: 1.72–1.79 Å; Si–O: 1.60–1.66 Å) and coordination geometries (CaO₆ octahedra, AlO₄/SiO₄ tetrahedra) are derived from diffraction data .

- Validation : Compare with Materials Project computational datasets (e.g., DOI:10.17188/1711288) to resolve ambiguities in site occupancy .

Q. What analytical techniques quantify CaO and SiO₂ ratios in Al₂CaO₂(SiO₄)?

- Methodology :

- CaO : EDTA titration (0.05 M EDTA disodium VS) after dissolving the sample in HCl. Each mL of EDTA corresponds to 2.804 mg CaO .

- SiO₂ : Gravimetric analysis via HF digestion, followed by precipitation and ignition to SiO₂ .

- Quality Control : Ensure a SiO₂/CaO ratio between 1.3 and 20, as per pharmacopeial standards .

Advanced Research Questions

Q. How do bond length variations in Al–O and Si–O tetrahedra arise, and how are they analyzed?

- Methodology : Use Shannon’s revised ionic radii ( ) to predict bond lengths. For Al³⁺ (IV-coordinate, radius 0.39 Å) and Si⁴⁺ (IV-coordinate, radius 0.26 Å), deviations from ideal tetrahedral geometry (e.g., Al–O bonds: 1.72 vs. 1.79 Å) are attributed to polyhedral distortion or cation site partial occupancy .

- Experimental Validation : Pair XRD with EXAFS to quantify local structural distortions .

Q. What computational approaches predict the thermodynamic stability of Al₂CaO₂(SiO₄) under varying conditions?

- Methodology : Density Functional Theory (DFT) simulations to calculate formation enthalpies. Compare results with phase diagrams from the Materials Project. For example, assess stability against decomposition into CaAl₂O₄ and SiO₂ at high temperatures .

- Challenges : Account for entropy contributions in solid-state reactions, particularly at >1,200°C .

Q. How can spectroscopic techniques distinguish Al₂CaO₂(SiO₄) from structurally similar minerals like prehnite (Ca₂Al₂Si₃O₁₀(OH)₂)?

- Methodology :

- FTIR/Raman : Identify hydroxyl groups (absent in Al₂CaO₂(SiO₄)) and Si–O–Si bending modes (shifted in prehnite due to OH⁻ incorporation) .

- Solid-State NMR : Compare ²⁷Al and ²⁹Si chemical shifts to resolve Al/Si coordination differences .

Q. What experimental designs resolve contradictions in reported ionic radii additivity for Ca²⁺ in Al₂CaO₂(SiO₄)?

- Methodology : Neutron diffraction to refine Ca²⁺ site occupancy and O²⁻ positions. Shannon’s radii (Ca²⁺ VI: 1.00 Å) may not fully explain observed Ca–O bond lengths (2.46 Å) due to covalent bonding or lattice strain .

- Data Interpretation : Use bond valence sum analysis to validate site-specific bonding environments .

Methodological Challenges and Best Practices

- Synthesis Reproducibility : Precursor homogeneity is critical. Ball-mill raw materials for ≥12 hours and use Pt crucibles to avoid contamination .

- Phase Purity : Combine XRD with electron backscatter diffraction (EBSD) to detect trace amorphous phases .

- Data Contradictions : Cross-validate computational models (e.g., Materials Project) with experimental lattice parameters and bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.